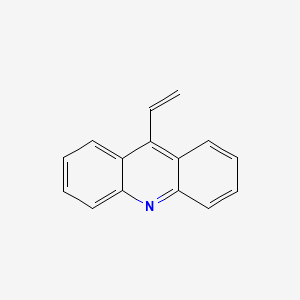
9-Vinylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Vinylacridine is an organic compound belonging to the acridine family, characterized by a vinyl group attached to the nitrogen-containing heterocyclic acridine structure. This compound is known for its fluorescent properties and has been utilized in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Vinylacridine can be synthesized through several methods. One common approach involves the polymerization of acridine derivatives. For instance, this compound can be polymerized using a sodium–naphthalene complex to yield poly-9-vinylacridine . Another method involves cationic polymerization using ethyldichloroaluminium as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the polymerization techniques mentioned above can be scaled up for industrial applications. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Vinylacridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the acridine ring, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the vinyl group or the acridine ring itself.
Substitution: This compound can participate in substitution reactions, particularly with nitrosobenzenes, to form oxazetidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reactions with nitrosobenzenes in the presence of hydrochloric acid can yield oxazetidine derivatives.
Major Products
Oxidation: Various oxidized acridine derivatives.
Reduction: Reduced forms of this compound.
Substitution: Oxazetidine derivatives and other substituted acridine compounds.
Scientific Research Applications
9-Vinylacridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-vinylacridine involves its interaction with sulfhydryl groups in proteins. The vinyl group reacts with the sulfhydryl group of cysteine to form S-β-(9-acridinylethyl)-l-cysteine, which exhibits strong fluorescence . This reaction is facilitated by the acridine ring, which provides a stable environment for the formation of the fluorescent product.
Comparison with Similar Compounds
Similar Compounds
9-Ethynylacridine: Similar in structure but contains an ethynyl group instead of a vinyl group.
9-Alkylacridines: Variants with different alkyl groups attached to the acridine ring.
9-Arylacridines: Compounds with aryl groups attached to the acridine ring.
Uniqueness
9-Vinylacridine is unique due to its vinyl group, which imparts distinct chemical reactivity and fluorescent properties. This makes it particularly useful in applications requiring specific interactions with sulfhydryl groups and in the production of photoconductive polymers .
Properties
Molecular Formula |
C15H11N |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
9-ethenylacridine |
InChI |
InChI=1S/C15H11N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h2-10H,1H2 |
InChI Key |
WAHIWCQCMHXEMS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


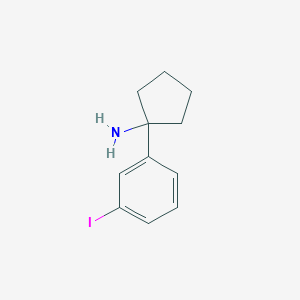
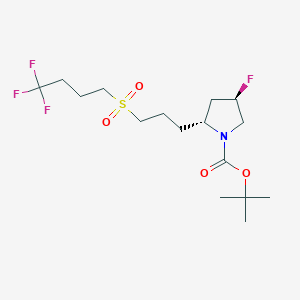
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
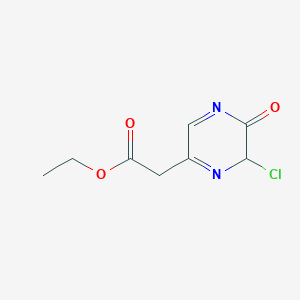
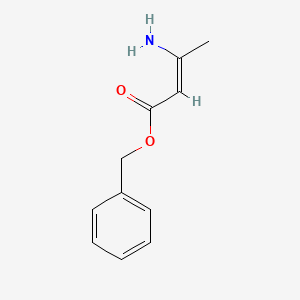
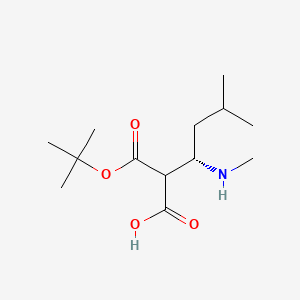
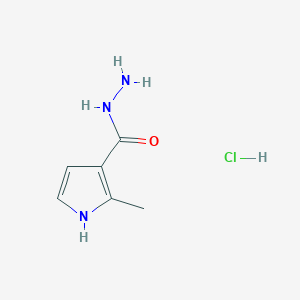
![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
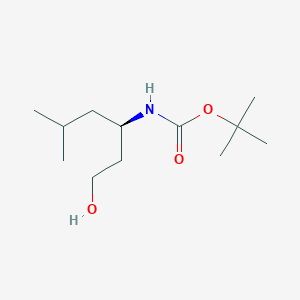
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
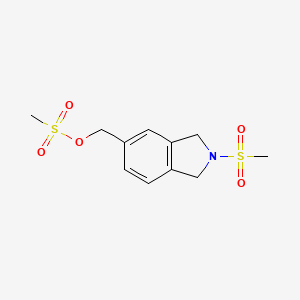

![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)

